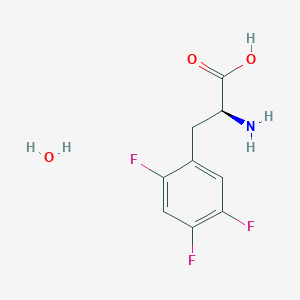
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluorophenyl group, which imparts distinct characteristics such as increased stability and reactivity compared to non-fluorinated analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a precursor molecule through radical or nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the trifluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
Trifluoromethyl pyrimidine derivatives: These compounds also feature trifluoromethyl groups and are explored for their bioactivities.
Uniqueness
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is unique due to its specific amino acid framework combined with the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
646066-72-0 |
|---|---|
Fórmula molecular |
C9H10F3NO3 |
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H8F3NO2.H2O/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15;/h1,3,8H,2,13H2,(H,14,15);1H2/t8-;/m0./s1 |
Clave InChI |
LRARQLPZGXHRNV-QRPNPIFTSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N.O |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



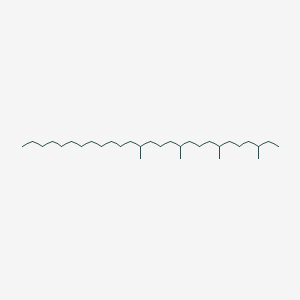
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
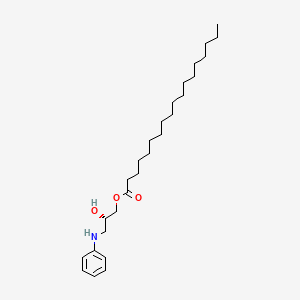
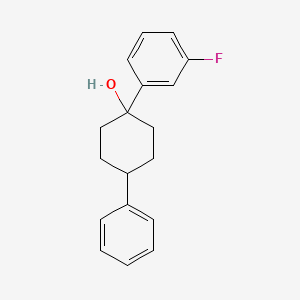
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
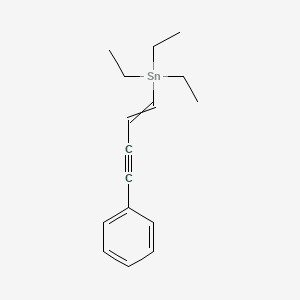

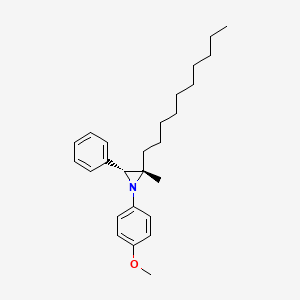
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
